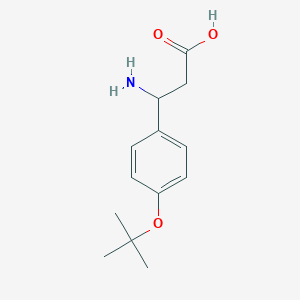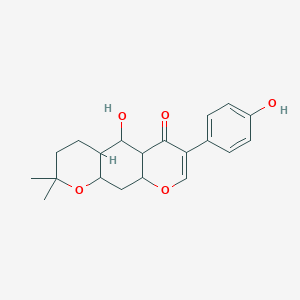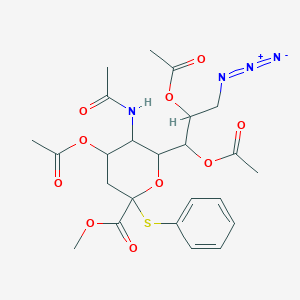
Boc-Lys-AMC acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-AMC acetate salt typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using a t-butoxycarbonyl (Boc) group.
Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Acetylation: The α-amino group of lysine is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys-AMC acetate salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by HDAC enzymes, resulting in the removal of the acetyl group and the release of fluorescent AMC.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free lysine residue.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of HDAC enzymes under physiological conditions (pH 7.4, 37°C).
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Deprotection: The major product is free lysine with an exposed ε-amino group.
Wissenschaftliche Forschungsanwendungen
Boc-Lys-AMC acetate salt has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in HDAC activity assays to study enzyme kinetics and inhibitor screening.
Cell Biology: Employed in cell-based assays to monitor HDAC activity in live cells.
Medicine: Utilized in drug discovery for the development of HDAC inhibitors, which have therapeutic potential in cancer and neurodegenerative diseases.
Industry: Applied in the production of diagnostic kits for enzyme activity measurement
Wirkmechanismus
The mechanism of action of Boc-Lys-AMC acetate salt involves its enzymatic cleavage by HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, resulting in the release of AMC. The released AMC emits fluorescence, which can be measured to quantify HDAC activity. This fluorescence-based detection allows for real-time monitoring of enzyme kinetics and inhibitor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Lys-AMC: Another fluorogenic substrate used for HDAC activity assays, but with an acetyl group instead of a Boc group.
Boc-Lys-AMC: Similar to Boc-Lys-AMC acetate salt but without the acetate component
Uniqueness
This compound is unique due to its dual protection of the lysine residue, which enhances its stability and specificity in enzymatic assays. The presence of both Boc and acetyl groups allows for selective deprotection and hydrolysis, making it a versatile tool in biochemical research .
Eigenschaften
IUPAC Name |
tert-butyl N-[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
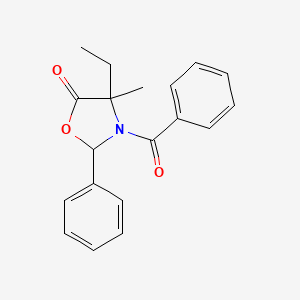

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)
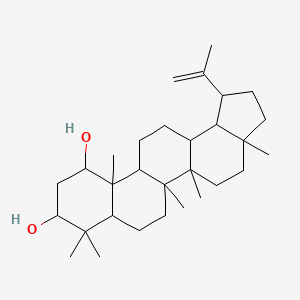
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)

